molecular formula C16H24N2O4S B511611 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 886122-87-8

1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B511611
CAS No.: 886122-87-8
M. Wt: 340.4g/mol
InChI Key: XBKVYUJZQVSHBX-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of sulfonylureas and has been studied for its biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of 4-ethoxy-3-ethylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes.

Mechanism of Action

The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This includes the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
  • 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Uniqueness

1-(4-Ethoxy-3-ethylbenzenesulfonyl)piperidine-4-carboxamide is unique due to its specific ethoxy and ethyl substitutions on the phenyl ring, which may confer distinct biochemical properties compared to other similar compounds. These structural differences can influence the compound’s binding affinity and specificity for potassium channels, making it a valuable tool in research.

Properties

CAS No.

886122-87-8

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4g/mol

IUPAC Name

1-(4-ethoxy-3-ethylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H24N2O4S/c1-3-12-11-14(5-6-15(12)22-4-2)23(20,21)18-9-7-13(8-10-18)16(17)19/h5-6,11,13H,3-4,7-10H2,1-2H3,(H2,17,19)

InChI Key

XBKVYUJZQVSHBX-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC

Origin of Product

United States

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